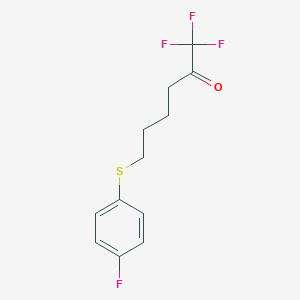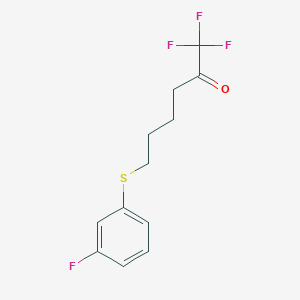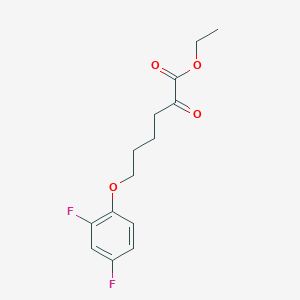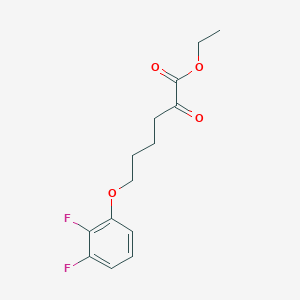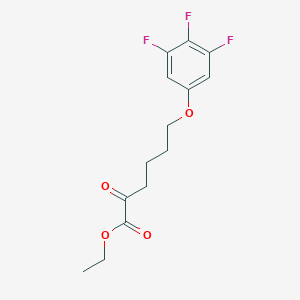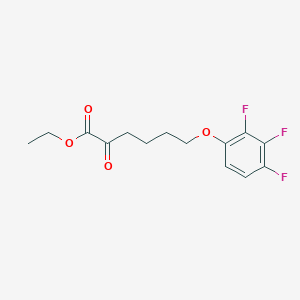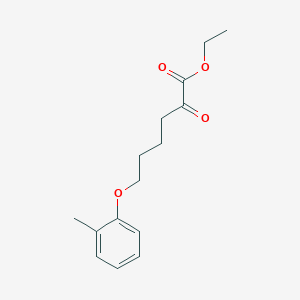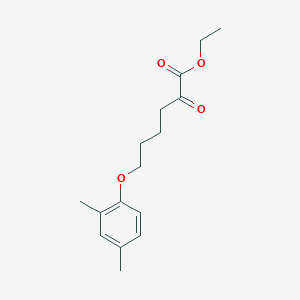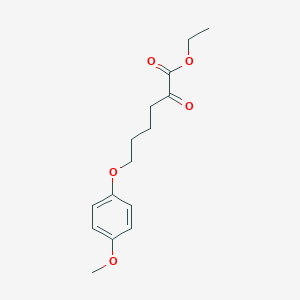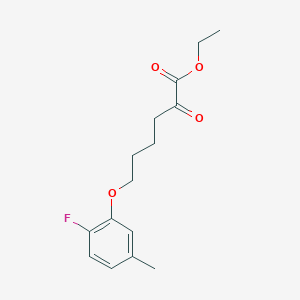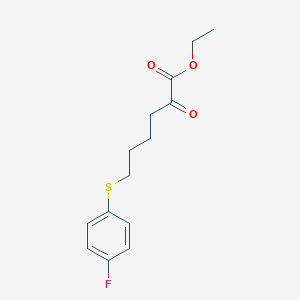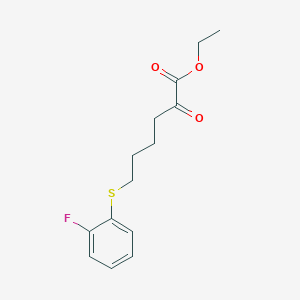
Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular structure and characteristics are pivotal in understanding its applications and behavior in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which includes step-by-step procedures to achieve the desired compound. These methods often involve multiple stages of chemical reactions, purification processes, and characterization techniques to ensure the purity and identity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often utilizes advanced technologies and equipment to maintain consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway leads to distinct products that can be further analyzed and characterized.
Scientific Research Applications
Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Understanding the molecular mechanisms is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is unique in its structure and properties compared to similar compounds. Each compound has distinct characteristics that influence its behavior in chemical reactions and applications. The comparison highlights the uniqueness of “this compound” and its potential advantages in specific applications.
Properties
IUPAC Name |
ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3S/c1-2-18-14(17)12(16)8-5-6-10-19-13-9-4-3-7-11(13)15/h3-4,7,9H,2,5-6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVIBWNNZCMOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)
